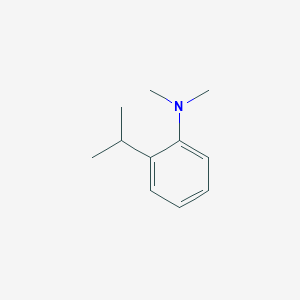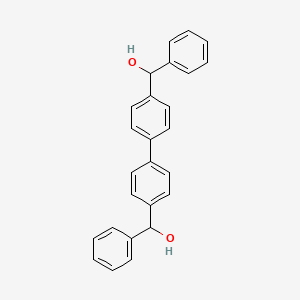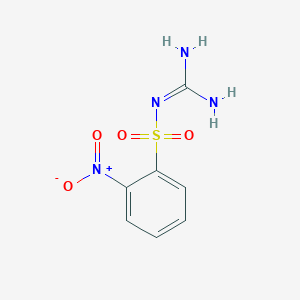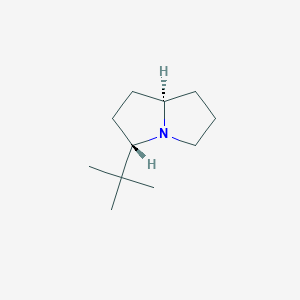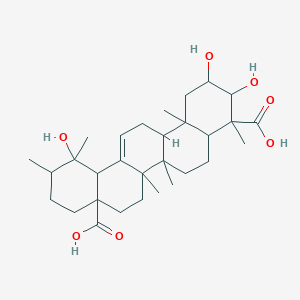
Corosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corosin is a compound known for its significant role in corrosion inhibition. It is widely used in various industries to prevent the degradation of metals and alloys caused by environmental factors. Corrosion is a natural process that converts a refined metal into a more chemically stable form, such as an oxide, hydroxide, or sulfide. This compound helps in mitigating this process, thereby extending the lifespan of metal structures and components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Corosin typically involves the reaction of organic compounds containing nitrogen, sulfur, or oxygen with metal ions. Common methods include:
Mechanical Alloying: This involves the mixing of metal powders with organic compounds under high-energy ball milling conditions.
Chemical Deposition: This method uses chemical reactions to deposit a thin layer of this compound on the metal surface.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as arc melting and magnetron sputtering are also employed to produce high-entropy alloys that include this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Corosin undergoes various chemical reactions, including:
Oxidation: This compound reacts with oxygen to form oxides, which provide a protective layer on the metal surface.
Reduction: In the presence of reducing agents, this compound can be reduced to its elemental form.
Substitution: This compound can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas, carbon monoxide, and sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens and alkyl groups are often involved in substitution reactions.
Major Products
The major products formed from these reactions include metal oxides, elemental metals, and substituted organic compounds .
Applications De Recherche Scientifique
Corosin has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor in various chemical processes and reactions.
Biology: Employed in the development of biocompatible materials for medical implants.
Medicine: Utilized in the formulation of drugs that require protection from oxidation.
Industry: Applied in the manufacturing of corrosion-resistant coatings and paints.
Mécanisme D'action
Corosin exerts its effects through several mechanisms:
Adsorption: This compound molecules adsorb onto the metal surface, forming a protective barrier that prevents further corrosion.
Passivation: It promotes the formation of a passive oxide layer on the metal surface, which inhibits further oxidation.
Complexation: This compound forms complexes with metal ions, reducing their reactivity and susceptibility to corrosion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoquinoline Derivatives: These compounds also act as corrosion inhibitors and share similar chemical properties with Corosin.
High-Entropy Alloys: These alloys contain multiple elements and exhibit excellent corrosion resistance, similar to this compound.
Organic Corrosion Inhibitors: Compounds such as thiols, dithiols, and fatty acids are used as corrosion inhibitors and have comparable mechanisms of action.
Uniqueness of this compound
This compound stands out due to its high efficiency in forming a stable protective layer on metal surfaces and its ability to function effectively under a wide range of environmental conditions . Its unique combination of nitrogen, sulfur, and oxygen atoms enhances its adsorption and passivation capabilities, making it a superior choice for corrosion inhibition .
Propriétés
Numéro CAS |
53527-49-4 |
|---|---|
Formule moléculaire |
C30H46O7 |
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-16-9-12-30(24(35)36)14-13-26(3)17(21(30)29(16,6)37)7-8-19-25(2)15-18(31)22(32)28(5,23(33)34)20(25)10-11-27(19,26)4/h7,16,18-22,31-32,37H,8-15H2,1-6H3,(H,33,34)(H,35,36) |
Clé InChI |
FYGSMJAMPMZYFS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
melting_point |
300 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
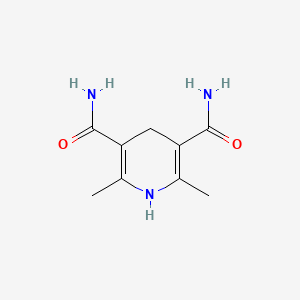

![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
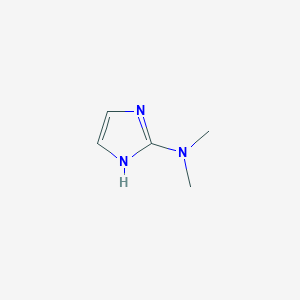
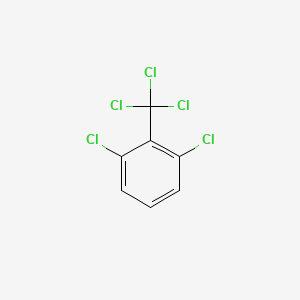
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
